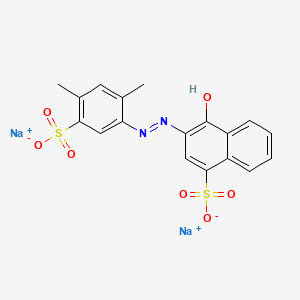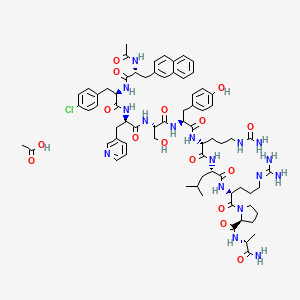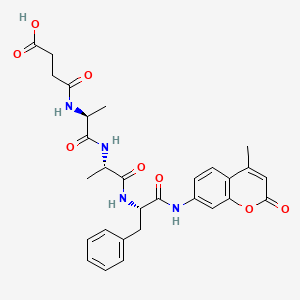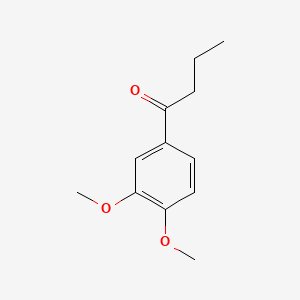
Ponceau SX
Vue d'ensemble
Description
Ponceau SX is a synthetic food color, widely used for the maintenance and improvement of color appearance in foods . It is also used as a reference standard for environmental testing .
Physical And Chemical Properties Analysis
This compound is soluble in water, slightly soluble in alcohols, and insoluble in oils . More detailed physical and chemical properties are not available.Applications De Recherche Scientifique
Adsorption Studies
- Adsorption of Dyes : Ponceau SX, a commonly used dye, has been the subject of studies exploring its adsorption by various materials. For instance, magnesium oxide nanoparticles were synthesized and used for the sorption of this compound from aqueous solutions. This research is significant in understanding the removal of such dyes from water, considering their potential toxicity and environmental impact (Venkatesha, Nayaka, & Chethana, 2013).
Biodegradation Studies
- Biodegradation by Microorganisms : Research has focused on the biodegradation of this compound. A study on Franconibacter sp., a bacterial strain, revealed its capability to degrade Ponceau S Red, an azo dye related to this compound. This research has implications for environmental management and treatment of dye-contaminated waters (Baena-Baldiris, Montes-Robledo, & Baldiris-Avila, 2020).
Analytical Chemistry Applications
- Detection and Quantification in Food Products : this compound, used as a food dye, has been the subject of studies in analytical chemistry for its detection and quantification. Techniques such as differential pulse stripping voltammetry have been developed for trace analysis of this compound in food products, emphasizing the need for accurate and sensitive methods to monitor its presence in consumables (Wang et al., 2015).
Environmental Remediation
- Removal from Industrial Effluents : Studies on the removal of hazardous dye Ponceau-S using organic bioadsorbents like chitin have been conducted. These studies are crucial in addressing the pollution caused by dyes in industrial effluents and finding sustainable methods for their removal (Shirsath & Shrivastava, 2012).
Molecular Biology Applications
- **Protein Analysis inWestern Blot Studies**: In molecular biology, Ponceau S, related to this compound, has been utilized as a staining method for protein analysis in Western blots. This application provides an alternative to using housekeeping proteins as loading controls, improving the accuracy and reliability of protein quantification in various experimental models, such as muscle hypertrophy and diabetes studies (Fortes et al., 2016).
Photocatalytic Degradation
- Photocatalytic Degradation of Dyes : The degradation of Ponceau S, a dye similar to this compound, using photocatalysts like immobilized resin Dowex-11, has been studied. This research is significant for the development of new methods to treat wastewater from textile industries, highlighting the potential of photocatalytic processes in environmental remediation (Meena, Pachwarya, Meena, & Arya, 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Ponceau SX, also known as Acid Red 112 , is primarily used for the reversible staining of proteins in Western blot . Its primary targets are proteins, specifically those that carry a positive charge, such as amino acid groups and non-polar protein regions .
Mode of Action
this compound is a negatively charged solution that binds to positively charged amino acid groups and non-polar protein regions . This interaction allows the dye to attach to the proteins, making them visible for analysis.
Biochemical Pathways
Its primary function is to stain proteins, allowing for their visualization during western blot analysis
Result of Action
The primary result of this compound action is the staining of proteins, which become visible and can be analyzed in a Western blot .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the staining process works well regardless of the concentration of this compound (2%-0.001%), acetic acid (1%-20%), or other acid types . The staining is performed at room temperature , and the pH of the solution is acidic due to the presence of acetic acid . The dye is compatible with PVDF, nitrocellulose, or nylon membranes .
Propriétés
IUPAC Name |
disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S2.2Na/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTQJDKFANPPKK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021234 | |
| Record name | FD&C Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ponceau sx appears as red crystals. Aqueous solution is yellowish-red. (NTP, 1992) | |
| Record name | PONCEAU SX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | PONCEAU SX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
4548-53-2 | |
| Record name | PONCEAU SX | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20944 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FD&C Red No. 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004548532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 3-[2-(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | FD&C Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[(2,4-dimethyl-5-sulphonatophenyl)azo]-4-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FD&C RED NO. 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W0AM1JLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ponceau SX is an azo dye with the chemical name 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid. Its molecular formula is C20H14N2O10S3, and its molecular weight is 506.48 g/mol.
A: High-performance liquid chromatography (HPLC) coupled with UV-diode array detection is a validated method for analyzing this compound in various matrices, including food products. [] This technique allows for the separation and quantification of this compound even in complex mixtures. [] Other methods, like high-performance capillary electrophoresis, have also been employed for simultaneous detection of multiple banned azo dyes, including this compound, in food and beverages. []
A: Yes, research in Turkey revealed the presence of this compound in several food items where its use is banned. For instance, eleven out of twenty-five candy samples tested positive for this compound. [] Furthermore, sixteen out of twenty-nine ice cream samples, a product category where dye addition is not permitted according to Turkish food regulations, were found to contain this compound. []
A: Studies have raised significant concerns about the potential carcinogenicity of this compound. [] Research has shown that this compound can cause cancerous tumors in laboratory animals. [] While the mechanisms behind these carcinogenic properties aren't fully elucidated in the provided abstracts, the presence of the azo group (-N=N-) in its structure is a key point of concern, as the metabolic breakdown of azo dyes can release potentially carcinogenic aromatic amines. []
A: Research indicates that this compound can inhibit oxygen uptake in mitochondria isolated from rat livers. [] This inhibition suggests that this compound might interfere with cellular energy production, potentially impacting various metabolic processes. [] Additionally, studies have shown that this compound can inhibit the activity of trypsin, a digestive enzyme crucial for protein breakdown in the small intestine. [] This inhibition may lead to reduced nutrient absorption or other digestive complications. []
A: While the provided abstracts don't delve into specific alternatives for this compound, the development of hydrophobic layered double hydroxide-based composite pigments offers a potential substitute in cosmetic applications. [] These composite pigments, incorporating organic dye anions and layered double hydroxides, demonstrate color adjustability, good hydrophobicity, and satisfactory biocompatibility, indicating promise as potential replacements for traditional dyes like this compound. []
A: Research on intestinal anaerobes suggests that this compound can be reduced by these microorganisms. [] This reduction process, likely facilitated by azoreductase enzymes, can lead to the cleavage of the azo bond in this compound, generating potentially harmful aromatic amines. [] This microbial metabolism of this compound in the gut highlights a possible route of exposure to these breakdown products, raising further concerns about its safety. []
A: While the provided abstracts lack detailed structure-activity relationship (SAR) studies for this compound, the presence and position of sulfonate groups (-SO3-) in its structure seem to influence its biliary excretion rate. [] This observation suggests that structural modifications, particularly concerning the number and location of sulfonate groups, might alter the pharmacokinetic properties of this compound and potentially its biological activity. []
A: Due to safety concerns, this compound, along with five other synthetic food colorants, has been recommended for withdrawal from use in food products. [] This recommendation stems from a report by the Food Standards Committee, highlighting the potential health risks associated with these dyes. [] While some countries still permit its use, albeit in restricted amounts, the overall trend leans towards phasing out this compound from food and cosmetic applications due to its potential carcinogenicity. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)






